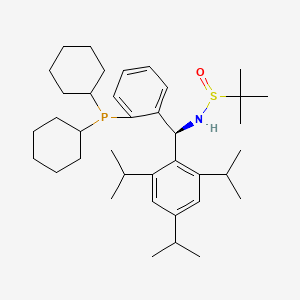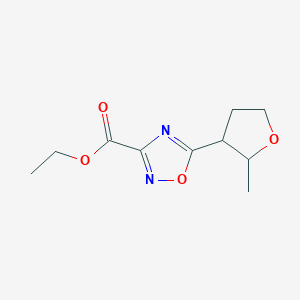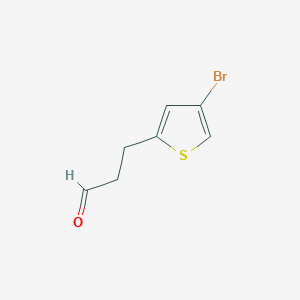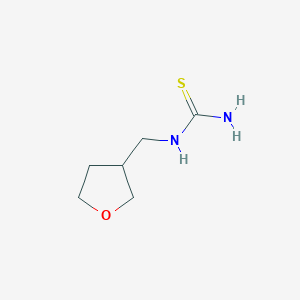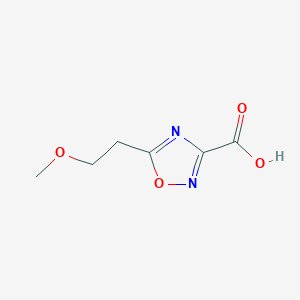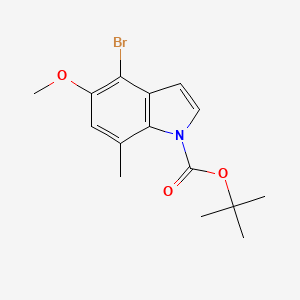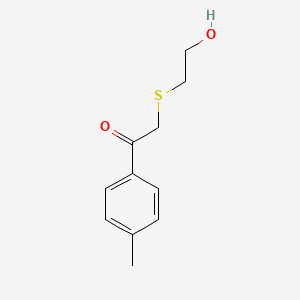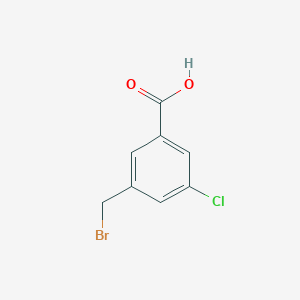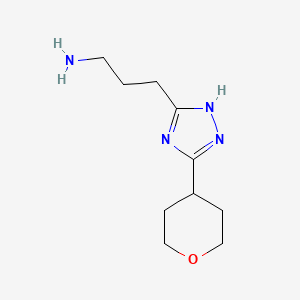![molecular formula C24H19N B13643910 2-[2-(2-phenylphenyl)phenyl]aniline](/img/structure/B13643910.png)
2-[2-(2-phenylphenyl)phenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-phenylphenyl)phenyl]aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline group attached to a phenyl group, which is further connected to another phenyl group, forming a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-phenylphenyl)phenyl]aniline typically involves multi-step organic reactions. One common method is the palladium-catalyzed amination of halogenated arenes with aniline derivatives. This process requires the use of palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-phenylphenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Applications De Recherche Scientifique
2-[2-(2-phenylphenyl)phenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(2-phenylphenyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: The simplest aromatic amine, consisting of a phenyl group attached to an amino group.
Diphenylamine: Contains two phenyl groups attached to an amino group.
Triphenylamine: Contains three phenyl groups attached to an amino group.
Uniqueness
2-[2-(2-phenylphenyl)phenyl]aniline is unique due to its complex structure, which imparts distinct chemical properties and reactivity. Its multi-phenyl arrangement provides a larger surface area for interactions, making it suitable for applications requiring specific molecular recognition and binding .
Propriétés
Formule moléculaire |
C24H19N |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-[2-(2-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C24H19N/c25-24-17-9-8-16-23(24)22-15-7-6-14-21(22)20-13-5-4-12-19(20)18-10-2-1-3-11-18/h1-17H,25H2 |
Clé InChI |
VIKQYNAUXZAYKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3C4=CC=CC=C4N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13643835.png)
